[4-(2,2-Difluoroethoxy)benzyl]isopropylamine
Overview
Description
[4-(2,2-Difluoroethoxy)benzyl]isopropylamine is a chemical compound with the molecular formula C12H16F2NO It is characterized by the presence of a difluoroethoxy group attached to a benzyl ring, which is further connected to an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Difluoroethoxy)benzyl]isopropylamine typically involves the following steps:
Formation of the Difluoroethoxy Group: The difluoroethoxy group can be introduced through the reaction of a suitable benzyl halide with a difluoroethanol derivative under basic conditions.
Attachment to Benzyl Ring: The difluoroethoxy group is then attached to the benzyl ring through a nucleophilic substitution reaction.
Introduction of Isopropylamine: The final step involves the reaction of the intermediate compound with isopropylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(2,2-Difluoroethoxy)benzyl]isopropylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxybenzaldehyde derivatives, while reduction may produce difluoroethoxybenzylamine derivatives.
Scientific Research Applications
[4-(2,2-Difluoroethoxy)benzyl]isopropylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethoxy)benzyl]isopropylamine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The isopropylamine moiety may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,2-Difluoroethoxy)benzyl]methylamine
- [4-(2,2-Difluoroethoxy)benzyl]ethylamine
- [4-(2,2-Difluoroethoxy)benzyl]propylamine
Uniqueness
[4-(2,2-Difluoroethoxy)benzyl]isopropylamine is unique due to the presence of the isopropylamine group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be attributed to differences in steric hindrance, electronic effects, and overall molecular interactions.
Properties
IUPAC Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-9(2)15-7-10-3-5-11(6-4-10)16-8-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNQOUUENKXSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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